molecular formula C25H27N5O3S B2840539 Ethyl 2-(2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamido)benzoate CAS No. 1030087-61-6

Ethyl 2-(2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamido)benzoate

Cat. No. B2840539
CAS RN: 1030087-61-6
M. Wt: 477.58
InChI Key: MUFDJGHOPOAWOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamido)benzoate, also known as EPPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. EPPB is a synthetic molecule that is used as a tool compound for the study of protein-protein interactions.

Scientific Research Applications

Cancer Research Applications

A study on the synthesis of 5-benzyl-2-phenylpyrazolo[1,5-a]pyrazin-4,6(5H,7H)-dione derivatives revealed that these compounds, which share structural similarities with Ethyl 2-(2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamido)benzoate, could selectively inhibit the growth of H322 lung cancer cells. This inhibition occurs through the induction of apoptosis, highlighting the potential use of such compounds in targeted cancer therapies (Hong-Shui Lv et al., 2012).

Antimicrobial Applications

New pyrazoline and pyrazole derivatives, related to Ethyl 2-(2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamido)benzoate, have been synthesized and shown to possess antimicrobial activities. These compounds were effective against a range of Gram-negative and Gram-positive bacteria, as well as yeast-like fungi, suggesting their potential as broad-spectrum antimicrobial agents (S. Y. Hassan, 2013).

Agricultural Science Applications

In the agricultural sciences, derivatives of Ethyl 2-(2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamido)benzoate, such as pyrazinamide and its derivatives, have been identified as inhibitors of ethylene biosynthesis in Arabidopsis thaliana. These compounds suppress the activity of 1-aminocyclopropane-1-carboxylic acid oxidase, the enzyme catalyzing the final step of ethylene formation. This inhibition can potentially reduce postharvest loss by delaying the ripening of fruits and senescence of flowers (Xiangzhong Sun et al., 2017).

properties

IUPAC Name

ethyl 2-[[2-[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O3S/c1-2-33-25(32)20-10-6-7-11-21(20)28-22(31)18-34-24-23(26-12-13-27-24)30-16-14-29(15-17-30)19-8-4-3-5-9-19/h3-13H,2,14-18H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUFDJGHOPOAWOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-((3-(4-phenylpiperazin-1-yl)pyrazin-2-yl)thio)acetamido)benzoate

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